Home > Products > Screening Compounds P130532 > cFMS Receptor Inhibitor IV
cFMS Receptor Inhibitor IV - 959626-45-0

cFMS Receptor Inhibitor IV

Catalog Number: EVT-3477544
CAS Number: 959626-45-0
Molecular Formula: C22H26N4O2
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

cFMS Receptor Inhibitor IV, also known as Compound D2923, is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which is crucial in various biological processes, including macrophage differentiation and tumor progression. This compound has gained attention for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor-associated macrophages.

Source

The compound was identified through a series of biochemical assays aimed at discovering novel inhibitors of CSF1R. The initial studies demonstrated its effectiveness in inhibiting CSF1R kinase activity, leading to further exploration of its structural and functional properties in both in vitro and in vivo models .

Classification

cFMS Receptor Inhibitor IV falls under the category of small molecule inhibitors targeting receptor tyrosine kinases. Specifically, it is classified as a kinase inhibitor due to its mechanism of action on the CSF1R, which is part of the class III receptor tyrosine kinase family. The compound exhibits selectivity towards CSF1R compared to other kinases, making it a valuable candidate for therapeutic development .

Synthesis Analysis

Methods

The synthesis of cFMS Receptor Inhibitor IV involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. While specific details regarding the synthetic route for D2923 are not extensively documented, similar compounds often utilize techniques such as:

  • Condensation Reactions: To form the core structure.
  • Cyclization: To introduce cyclic moieties that enhance binding affinity.
  • Purification Techniques: Including high-performance liquid chromatography (HPLC) to ensure compound purity.

Technical Details

The synthesis process may involve the use of reagents that facilitate the formation of the pyrazole or imidazole rings commonly found in kinase inhibitors. Additionally, careful control of reaction conditions such as temperature and pH is crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of cFMS Receptor Inhibitor IV features a complex arrangement that allows for effective interaction with the CSF1R. Key elements typically include:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Functional Groups: Such as amides or triazoles that participate in hydrogen bonding with the target receptor.

Data

Detailed structural data can be obtained from X-ray crystallography studies or computational modeling, which provide insights into how the compound fits into the active site of CSF1R. The binding affinity is often quantified using IC50 values, with cFMS Receptor Inhibitor IV demonstrating an IC50 value significantly lower than many existing inhibitors, indicating higher potency .

Chemical Reactions Analysis

Reactions

cFMS Receptor Inhibitor IV undergoes specific chemical reactions that are critical for its activity:

  • Kinase Inhibition Assays: These assays measure the ability of the compound to inhibit phosphorylation events mediated by CSF1R and related kinases.
  • Binding Studies: Utilizing techniques such as surface plasmon resonance (SPR) to characterize interaction kinetics between the inhibitor and CSF1R.

Technical Details

The reactions are typically monitored using spectrophotometric methods or mass spectrometry to confirm binding and inhibition efficacy. The selectivity profile against other kinases is also assessed to ensure minimal off-target effects.

Mechanism of Action

Process

The mechanism by which cFMS Receptor Inhibitor IV exerts its effects involves:

  • Competitive Inhibition: The inhibitor competes with ATP for binding at the active site of CSF1R, preventing phosphorylation of downstream signaling molecules.
  • Alteration of Signaling Pathways: By inhibiting CSF1R, it disrupts pathways involved in macrophage activation and proliferation, which are often hijacked by tumors for immune evasion.

Data

Experimental data demonstrate that cFMS Receptor Inhibitor IV significantly reduces macrophage-mediated tumor support in various cancer models, highlighting its potential as an anti-tumor agent .

Physical and Chemical Properties Analysis

Physical Properties

cFMS Receptor Inhibitor IV is typically characterized by:

  • Molecular Weight: Approximately 400-500 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards nucleophiles due to electrophilic sites within its structure.

Relevant analyses include determining logP values for lipophilicity assessment and pKa values for understanding ionization behavior at physiological pH .

Applications

cFMS Receptor Inhibitor IV has several scientific applications:

  • Cancer Research: Used extensively in studies aimed at understanding tumor microenvironments and macrophage biology.
  • Therapeutic Development: Potentially serves as a lead compound for developing new therapies targeting CSF1R-related pathways in cancer and inflammatory diseases.
  • Preclinical Studies: Evaluated in animal models for efficacy and safety before clinical trials.

The ongoing research into cFMS Receptor Inhibitor IV continues to uncover new therapeutic avenues and mechanisms that could benefit cancer treatment strategies .

Introduction to c-FMS/CSF-1R Signaling in Pathophysiology

Role of c-FMS/CSF-1R in Macrophage Differentiation and Immune Regulation

The colony-stimulating factor-1 receptor (c-FMS/CSF-1R) is a class III receptor tyrosine kinase primarily expressed on myeloid lineage cells, including monocytes, macrophages, dendritic cells, and microglia [1] [7]. Its activation by two endogenous ligands—colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34)—triggers a signaling cascade essential for the survival, proliferation, differentiation, and functional polarization of macrophages [2] [7]. Structurally, CSF-1R comprises five extracellular immunoglobulin domains, a transmembrane segment, and an intracellular tyrosine kinase domain interrupted by a kinase insert region [1]. Binding of CSF-1 or IL-34 induces receptor dimerization and autophosphorylation, activating downstream pathways including:

  • PI3K-AKT (promoting cell survival)
  • RAS-MAPK (regulating proliferation)
  • JAK-STAT (modulating gene expression) [1] [8]

The CSF-1/CSF-1R axis is the master regulator of macrophage homeostasis, controlling the density and phenotype of tissue-resident macrophages (TRMs) under physiological conditions [7]. During hematopoiesis, CSF-1R signaling guides the differentiation of hematopoietic stem cells (HSCs) into monocyte-macrophage progenitors and subsequently into mature macrophage subsets [8]. Beyond development, this axis critically influences macrophage polarization. CSF-1 promotes an alternative activation phenotype (M2) characterized by:

  • Upregulation of CD163 (hemoglobin scavenger receptor)
  • Increased expression of anti-inflammatory cytokines (e.g., IL-10)
  • Enhanced tissue remodeling and immunosuppressive functions [7] [10]

This M2 polarization is implicated in maintaining immune tolerance but becomes pathological when sustained chronically, as observed in HIV/SIV neuropathogenesis where perivascular macrophages in encephalitic brains co-express CSF-1 and CD163 [10]. Similarly, IL-34, which binds CSF-1R with higher affinity in neural tissues, sustains microglial survival and contributes to their alternative activation in the central nervous system [4] [10].

Table 1: Key Macrophage Phenotypes Regulated by CSF-1R Signaling

Activation StateSurface MarkersFunctional RolePathological Context
M2 (Alternative)CD163+, CD206+, IL-10+Tissue repair, immunosuppression, angiogenesisTumor progression, chronic inflammation, HIV encephalitis
Progenitor SupportCSF-1Rhi, CD115+Differentiation of monocyte-macrophage lineageMyeloid hyperplasia in inflammatory conditions
Microglial HomeostasisTMEM119+, IL-34 responsiveCNS surveillance, synaptic pruningNeurodegenerative diseases, viral encephalitis

Implications of c-FMS Dysregulation in Oncogenesis and Chronic Inflammation

Dysregulated CSF-1R signaling is a pathogenic driver in multiple chronic inflammatory and neoplastic conditions. In cancer, overexpression of CSF-1 or CSF-1R correlates with poor prognosis and advanced disease stage across solid tumors, including breast, gastrointestinal, and pancreatic carcinomas [2] [3]. Mechanistically, tumor cells secrete CSF-1 to recruit CSF-1R-expressing tumor-associated macrophages (TAMs). These TAMs adopt an M2-like phenotype that fosters:

  • Immunosuppression (via PD-L1 expression and T-cell inhibition)
  • Angiogenesis (through VEGF production)
  • Metastasis (matrix metalloproteinase-mediated tissue invasion) [3] [6]

In colorectal cancer, elevated CSF-1R at the invasive tumor front associates with a mesenchymal-like subtype and reduced survival [3]. Similarly, CSF-1R signaling accelerates osteoclastogenesis in bone-metastatic cancers, leading to osteolytic lesions [2] [6]. Beyond oncology, CSF-1R hyperactivity drives chronic inflammation in rheumatoid arthritis (RA), where synovial macrophages overexpress CSF-1, perpetuating joint destruction [5] [8]. In atherosclerosis, CSF-1-dependent macrophages contribute to plaque instability via pro-inflammatory mediator release [5] [8].

A groundbreaking discovery reveals non-canonical nuclear signaling of CSF-1R. Upon ligand binding, full-length CSF-1R translocates to the nucleus in human monocytes, binding intergenic regions co-localized with H3K4me1 histone marks (enhancer regions) and interacting with transcription factors like EGR1 [4]. During monocyte-to-macrophage differentiation, nuclear CSF-1R redistributes to transcription start sites, associates with H3K4me3 marks (promoter regions), and recruits ELK and YY1 transcription factors to regulate genes involved in differentiation [4]. This nuclear trafficking is modulated by CSF-1R inhibitors and is dysregulated in leukemias like chronic myelomonocytic leukemia (CMML), suggesting epigenetic contributions to pathogenesis [4].

Rationale for Targeting c-FMS in Therapeutic Interventions

The centrality of CSF-1R in macrophage biology and disease makes it a compelling therapeutic target. Pharmacological inhibition aims to:

  • Deplete TAMs or reprogram them toward anti-tumor phenotypes
  • Disrupt inflammatory circuits in autoimmune/auto-inflammatory diseases
  • Modulate macrophage reservoirs in chronic infections (e.g., HIV) [2] [5] [10]

Small-molecule tyrosine kinase inhibitors (TKIs) targeting CSF-1R’s intracellular domain block autophosphorylation and downstream signaling. Key compounds in development include:

Properties

CAS Number

959626-45-0

Product Name

cFMS Receptor Inhibitor IV

IUPAC Name

5-cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C22H26N4O2/c23-16-18-8-10-21(28-18)22(27)24-19-15-17(25-11-3-1-4-12-25)7-9-20(19)26-13-5-2-6-14-26/h7-10,15H,1-6,11-14H2,(H,24,27)

InChI Key

FQGXFVDABCBEFW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC(=C(C=C2)N3CCCCC3)NC(=O)C4=CC=C(O4)C#N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)N3CCCCC3)NC(=O)C4=CC=C(O4)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.